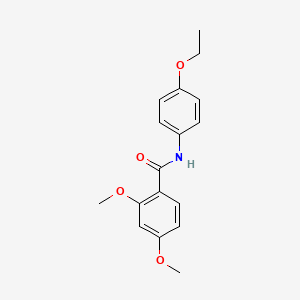

![molecular formula C11H7N3O2 B5569802 1H-pyridazino[6,1-b]quinazoline-2,10-dione CAS No. 148148-00-9](/img/structure/B5569802.png)

1H-pyridazino[6,1-b]quinazoline-2,10-dione

Vue d'ensemble

Description

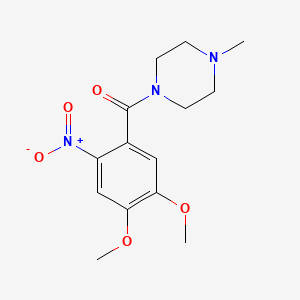

“1H-pyridazino[6,1-b]quinazoline-2,10-dione” is a chemical compound with the molecular formula C11H7N3O2 . It is a type of quinazoline, a class of organic compounds that are known for their various therapeutic and biological activities .

Synthesis Analysis

Quinazolines, including “1H-pyridazino[6,1-b]quinazoline-2,10-dione”, can be synthesized through various methods. One common method involves the reaction of aromatic aldehyde and anthranilic acid . Other synthesis methods have been reported to prepare quinazoline by aminobenzoketone, o-aminobenzohydrazide, aminobenzonitrile, aminoacetophenone, and aminobenzamide under different conditions .

Molecular Structure Analysis

The molecular structure of “1H-pyridazino[6,1-b]quinazoline-2,10-dione” consists of a benzene ring fused with a 2-pyrimidinone ring . The skeleton is composed of two six-membered aromatic rings that are fused to each other, and two nitrogen atoms are present at 1 and 3 positions on the skeleton .

Chemical Reactions Analysis

Quinazolines, including “1H-pyridazino[6,1-b]quinazoline-2,10-dione”, have been found to exhibit a broad spectrum of biological activities, including antimicrobial, antimalarial, anticonvulsant, anticancer, antileishmanial, anti-inflammatory, and more . These activities are often attributed to the presence of the two nitrogen atoms in the quinazoline structure .

Physical And Chemical Properties Analysis

The average mass of “1H-pyridazino[6,1-b]quinazoline-2,10-dione” is 213.192 Da, and its monoisotopic mass is 213.053833 Da .

Applications De Recherche Scientifique

Anticancer Properties

1H-pyridazino[6,1-b]quinazoline-2,10-dione has shown promise as an anticancer agent. Researchers have explored its potential to inhibit tumor growth and metastasis. Mechanistically, it may interfere with cell cycle progression, induce apoptosis, or target specific signaling pathways involved in cancer development .

Antimicrobial Activity

The compound exhibits antimicrobial properties, making it relevant for combating bacterial and fungal infections. Studies have investigated its effectiveness against various pathogens, including Gram-positive and Gram-negative bacteria. Researchers are particularly interested in its mode of action and potential synergy with existing antibiotics .

Anti-inflammatory Effects

1H-pyridazino[6,1-b]quinazoline-2,10-dione has demonstrated anti-inflammatory activity. It may modulate inflammatory pathways, such as NF-κB, COX-2, and cytokines. Understanding its mechanisms could lead to novel anti-inflammatory drug development .

Anticonvulsant Properties

In preclinical studies, this compound has shown anticonvulsant effects. Researchers investigate its impact on neuronal excitability, ion channels, and neurotransmitter systems. Further exploration may reveal its potential as an adjunct therapy for epilepsy .

Cardiovascular Applications

Interest lies in the compound’s cardiovascular effects. It may influence blood pressure regulation, vascular tone, or platelet aggregation. Researchers explore its impact on hypertension and related cardiovascular disorders .

Chemical Biology and Drug Design

1H-pyridazino[6,1-b]quinazoline-2,10-dione serves as a valuable scaffold for designing novel bioactive molecules. Medicinal chemists modify its structure to create derivatives with improved pharmacological properties. Computational studies aid in predicting binding interactions with target proteins .

Orientations Futures

Mécanisme D'action

Target of Action

The primary target of 1H-pyridazino[6,1-b]quinazoline-2,10-dione is the sphingosine-1-phosphate receptor 2 (S1PR2) . S1PR2 is a G protein-coupled receptor that plays a crucial role in various biological processes, including immune response, cardiovascular development, and neural development .

Mode of Action

1H-pyridazino[6,1-b]quinazoline-2,10-dione interacts with S1PR2 by binding to it . This interaction triggers a series of intracellular events that lead to changes in cell function.

Biochemical Pathways

The interaction of 1H-pyridazino[6,1-b]quinazoline-2,10-dione with S1PR2 affects the sphingosine-1-phosphate (S1P) signaling pathway . S1P is a bioactive lipid mediator that regulates a variety of physiological processes, including cell proliferation, survival, migration, and immune cell trafficking . By modulating the activity of S1PR2, 1H-pyridazino[6,1-b]quinazoline-2,10-dione can influence these processes .

Result of Action

The binding of 1H-pyridazino[6,1-b]quinazoline-2,10-dione to S1PR2 can lead to various molecular and cellular effects, depending on the specific context and cell type . For instance, it can influence cell proliferation, survival, and migration . The exact outcomes of these interactions are complex and depend on a variety of factors, including the specific biological context and the presence of other signaling molecules .

Propriétés

IUPAC Name |

1H-pyridazino[6,1-b]quinazoline-2,10-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7N3O2/c15-10-6-5-9-12-8-4-2-1-3-7(8)11(16)14(9)13-10/h1-6H,(H,13,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACNORTKXGHPBSK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N3C(=N2)C=CC(=O)N3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90350723 | |

| Record name | ST50725932 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90350723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

148148-00-9 | |

| Record name | ST50725932 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90350723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

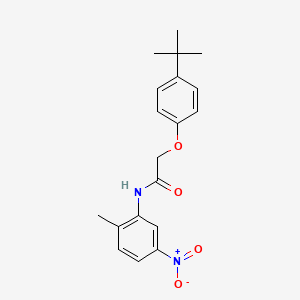

![4-[4-(3,4-dimethoxybenzoyl)-1-piperazinyl]-6-(4,5-dimethyl-1H-imidazol-1-yl)pyrimidine](/img/structure/B5569732.png)

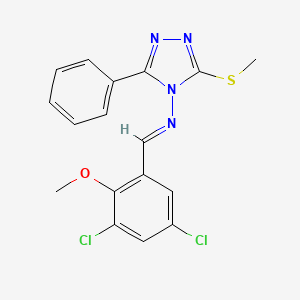

![N-{[6-(4-morpholinyl)-4-pyrimidinyl]methyl}-5-propyl-3-thiophenecarboxamide](/img/structure/B5569739.png)

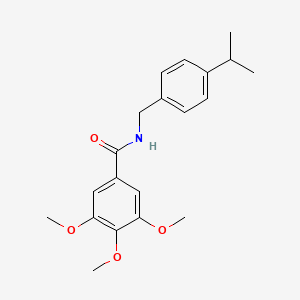

![N-[(5-isobutyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)methyl]-3-methoxybenzenesulfonamide](/img/structure/B5569757.png)

![2-[1-(3-phenylpropyl)-1H-imidazol-2-yl]-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine dihydrochloride](/img/structure/B5569764.png)

![2-ethyl-1-[(2-nitrophenyl)sulfonyl]-1H-imidazole](/img/structure/B5569771.png)

![3-{1-[(5-methoxy-1-methyl-1H-indol-2-yl)carbonyl]-4-piperidinyl}-1,3-oxazolidin-2-one](/img/structure/B5569776.png)

![N,N-diethyl-2-[5-(4-methylphenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B5569784.png)

![N-{(3S*,4R*)-4-isopropyl-1-[5-(trifluoromethyl)-2-pyridinyl]-3-pyrrolidinyl}acetamide](/img/structure/B5569793.png)

![7-(4-chlorobenzyl)-1,3-dimethyl-8-{[3-(4-morpholinyl)propyl]amino}-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5569818.png)